molecular formula C14H24N2O B215727 2,6-dimethyl-5-octyl-1H-pyrimidin-4-one

2,6-dimethyl-5-octyl-1H-pyrimidin-4-one

Cat. No.: B215727
M. Wt: 236.35 g/mol
InChI Key: CAKFMDLXFQNZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-5-octyl-1H-pyrimidin-4-one is a substituted pyrimidinone derivative characterized by a methyl group at positions 2 and 6 and a linear octyl chain at position 3. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, widely studied for their biological and material science applications.

Properties

Molecular Formula

C14H24N2O

Molecular Weight

236.35 g/mol

IUPAC Name

2,6-dimethyl-5-octyl-1H-pyrimidin-4-one

InChI

InChI=1S/C14H24N2O/c1-4-5-6-7-8-9-10-13-11(2)15-12(3)16-14(13)17/h4-10H2,1-3H3,(H,15,16,17)

InChI Key

CAKFMDLXFQNZIO-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=C(NC(=NC1=O)C)C

Isomeric SMILES

CCCCCCCCC1=C(NC(=NC1=O)C)C

Canonical SMILES

CCCCCCCCC1=C(NC(=NC1=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinones

The following table compares 2,6-dimethyl-5-octyl-1H-pyrimidin-4-one with analogous pyrimidinone derivatives, emphasizing structural variations and their implications:

Compound Name Substituents Key Properties Applications/Research Context
This compound 2-Me, 6-Me, 5-octyl High lipophilicity (octyl chain); moderate polarity (methyl groups) Potential intermediate for hydrophobic drug candidates
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one 2-NH₂, 6-NH₂, 5-nitroso Red rose solid; polar functional groups (amino, nitroso) Pharmaceutical intermediate (e.g., antiviral agents)
5-(5-Chloro-2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate 5-aryl, 2,6-diketone Crystalline solid; electron-deficient aromatic system Crystal engineering, charge-transfer complexes

Structural and Functional Analysis:

Lipophilicity vs. Polarity: The octyl chain in the target compound enhances lipid solubility, making it suitable for membrane-penetrating drug candidates. In contrast, 2,6-diamino-5-nitroso-1H-pyrimidin-4-one’s amino and nitroso groups increase polarity, favoring aqueous solubility and hydrogen-bonding interactions in biological systems . The dinitrophenyl-substituted derivative in exhibits strong electron-withdrawing effects, enabling applications in materials science (e.g., non-linear optics) .

Reactivity: The nitroso group in 2,6-diamino-5-nitroso-1H-pyrimidin-4-one facilitates redox reactions and coordination chemistry, whereas the octyl chain in the target compound is chemically inert under most conditions, limiting its direct reactivity .

Thermal and Crystallographic Behavior :

  • Compounds with bulky substituents (e.g., octyl) often exhibit lower melting points and amorphous solid states compared to crystalline derivatives like the dinitrophenyl analog in , which benefits from π-stacking interactions .

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